The Discovery and History of Physalaemin: A Tachykinin Peptide Pioneer
The Discovery and History of Physalaemin: A Tachykinin Peptide Pioneer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Physalaemin (B1663488), a potent undecapeptide of the tachykinin family, holds a significant place in the history of peptide pharmacology. First isolated from the skin of the South American frog Physalaemus fuscumaculatus in the early 1960s by the pioneering Italian scientist Vittorio Erspamer and his colleagues, its discovery opened new avenues in the study of smooth muscle function, vasodilation, and neuro-immune interactions. This technical guide provides a comprehensive overview of the history, discovery, and seminal experimental work that characterized physalaemin. It details the original isolation and sequencing methodologies, early pharmacological assays, and the elucidation of its signaling pathway through the neurokinin-1 (NK1) receptor. This document is intended to serve as a valuable resource for researchers, providing both historical context and detailed procedural insights into the foundational studies of this important tachykinin peptide.
Introduction
The tachykinin family of peptides, characterized by a common C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, plays a crucial role in a myriad of physiological processes. Physalaemin, with its amino acid sequence pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂, was the first non-mammalian tachykinin to be structurally elucidated, predating the complete characterization of the endogenous mammalian tachykinin, Substance P.[1] Its potent pharmacological effects, including vasodilation, hypotension, and stimulation of smooth muscle and exocrine glands, quickly established it as a valuable tool for studying tachykinin receptors and their physiological roles.[2][3] This guide delves into the key historical milestones and experimental details that have shaped our understanding of this remarkable peptide.
History and Discovery
The journey of physalaemin's discovery began in the laboratory of Vittorio Erspamer, a pharmacologist renowned for his work on bioactive substances from natural sources. In 1962, Erspamer's team reported the presence of a potent hypotensive and sialogogic substance in methanol (B129727) extracts of the skin of the frog Physalaemus fuscumaculatus.[4] This substance was later purified and its structure elucidated in 1964, revealing it to be an undecapeptide.[5][6] The synthesis of physalaemin was achieved in the same year by Bernardi and colleagues, confirming its structure and making it available for further pharmacological investigation.[4]
Experimental Protocols
Isolation and Purification of Physalaemin (Erspamer et al., 1964)
The original method for isolating physalaemin from the skin of Physalaemus fuscumaculatus involved a multi-step extraction and purification process.
Experimental Workflow: Isolation of Physalaemin
Protocol:
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Extraction: Dried or fresh skins of Physalaemus fuscumaculatus were extracted with methanol.
-
Preliminary Purification: The methanol extract was concentrated and subjected to chromatography on alkaline alumina columns. Elution with progressively more polar solvents allowed for a partial separation of the active principle.
-
Countercurrent Distribution: The partially purified active fractions were then subjected to countercurrent distribution, a technique that separates substances based on their differential partitioning between two immiscible liquid phases. This step was crucial for obtaining highly purified physalaemin.
-
Purity Assessment: The purity of the final product was assessed by paper chromatography and by its biological activity.
Amino Acid Sequencing (Anastasi et al., 1964)
The determination of physalaemin's primary structure was a significant achievement of its time, relying on classical protein chemistry techniques.
Protocol:
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Amino Acid Analysis: The purified peptide was hydrolyzed with acid, and the resulting amino acids were identified and quantified using ion-exchange chromatography.
-
N-terminal and C-terminal Analysis: The N-terminal residue was identified as pyroglutamic acid (pGlu). The C-terminal residue was determined to be a methioninamide.
-
Partial Hydrolysis and Enzymatic Digestion: The peptide was subjected to partial acid hydrolysis and enzymatic digestion with trypsin and chymotrypsin (B1334515) to generate smaller peptide fragments.
-
Fragment Sequencing: The amino acid sequences of the individual fragments were determined using the Edman degradation method.
-
Sequence Reconstruction: The full sequence of physalaemin was reconstructed by overlapping the sequences of the various fragments.
Chemical Synthesis (Bernardi et al., 1964)
The first chemical synthesis of physalaemin was a landmark achievement that confirmed its structure and provided a renewable source of the peptide for research. The synthesis was performed using a solution-phase approach, building the peptide fragment by fragment.
Experimental Workflow: Solution-Phase Peptide Synthesis
Protocol:
-
Fragment Synthesis: The undecapeptide was synthesized by the condensation of smaller, protected peptide fragments. This involved the stepwise addition of amino acids to build fragments of the final sequence.
-
Protecting Groups: The amino and carboxyl groups of the amino acids were protected with various chemical groups to prevent unwanted side reactions during coupling.
-
Coupling Reactions: The peptide bonds were formed using coupling reagents that activate the carboxyl group of one amino acid to react with the amino group of another.
-
Deprotection and Purification: After the full-length peptide was assembled, all protecting groups were removed, and the final product was purified by crystallization and chromatography.
Pharmacological Characterization
The potent and diverse biological activities of physalaemin were quickly recognized and characterized through a series of pharmacological assays.
Smooth Muscle Contraction
Physalaemin was found to be a potent stimulator of extravascular smooth muscle.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.[7][8][9][10][11][12][13][14]
-
Recording Contractions: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isotonic or isometric force transducer to record contractions.
-
Dose-Response Curve: After a period of equilibration, cumulative concentrations of physalaemin are added to the organ bath, and the resulting contractions are recorded.
-
Data Analysis: The magnitude of the contraction is plotted against the logarithm of the physalaemin concentration to generate a dose-response curve, from which parameters like the EC₅₀ (the concentration that produces 50% of the maximal response) can be determined.
Vasodilation and Hypotension
One of the most prominent effects of physalaemin is its potent vasodilatory and hypotensive action.
Protocol: Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation: Rats are anesthetized, and a catheter is inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.
-
Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure.
-
Drug Administration: Increasing doses of physalaemin are administered intravenously.
-
Data Analysis: The decrease in mean arterial pressure is recorded for each dose, and a dose-response curve is constructed to determine the hypotensive potency of the peptide.[13][15][16]
Salivary Secretion
Physalaemin is a powerful sialagogue, stimulating copious salivary secretion.[2]
Protocol: Salivary Secretion in Anesthetized Dogs
-
Animal Preparation: Dogs are anesthetized, and the ducts of the submandibular or parotid glands are cannulated to collect saliva.[2][17][18]
-
Saliva Collection: Saliva flow is measured by counting the drops or by using a drop recorder.
-
Drug Administration: Physalaemin is administered intravenously or by close arterial injection.
-
Data Analysis: The volume or weight of saliva secreted over time is measured at different doses of physalaemin to quantify its sialogogic effect.[2]
Quantitative Pharmacological Data
The following tables summarize some of the key quantitative data reported for physalaemin.
Table 1: In Vitro Potency of Tachykinins on Smooth Muscle Preparations
| Preparation | Relative Potency | Reference |
| Guinea-pig ileum | Eledoisin > Physalaemin > Substance P | Original observations by Erspamer's group |
| Rabbit intestine | Physalaemin > Eledoisin > Substance P | Original observations by Erspamer's group |
Table 2: In Vivo Hypotensive Activity of Tachykinins in Dogs
| Peptide | Relative Potency |
| Physalaemin | 10 |
| Eledoisin | 5 |
| Substance P | 1 |
Table 3: Sialogogic Activity of Tachykinins in Dogs
| Peptide | Relative Potency |
| Physalaemin | 100 |
| Eledoisin | 20 |
| Substance P | 1 |
Mechanism of Action: Signaling Pathway
Physalaemin exerts its effects by binding to and activating specific cell surface receptors. It is now well-established that physalaemin is a potent agonist of the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[19]
Signaling Pathway: Physalaemin and the NK1 Receptor
Upon binding of physalaemin to the NK1 receptor, the receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. The activated Gα subunit of Gq/11 then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other Ca²⁺-dependent signaling pathways, ultimately leading to the various physiological effects of physalaemin, such as smooth muscle contraction and glandular secretion.[20][21]
Conclusion
The discovery and characterization of physalaemin represent a pivotal chapter in the history of peptide pharmacology. The pioneering work of Erspamer and his contemporaries not only introduced a powerful new pharmacological tool but also laid the groundwork for the identification and understanding of the entire tachykinin peptide family and their receptors. The detailed experimental protocols and quantitative data presented in this guide offer a glimpse into the rigorous scientific inquiry that established physalaemin as a cornerstone of tachykinin research. For today's researchers, this historical and technical perspective provides a solid foundation for further exploration of the complex roles of tachykinins in health and disease.
References
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